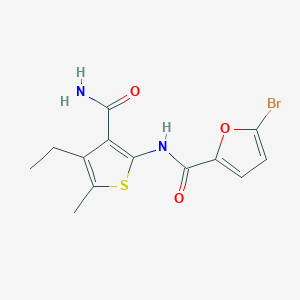![molecular formula C18H17N3O3 B10899835 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B10899835.png)
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is a complex organic compound with a molecular formula of C18H17N3O3 This compound is known for its unique structure, which includes an allyl group, a hydroxybenzylidene moiety, and a hydrazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires a specific temperature range to ensure the formation of the desired product. The reaction can be represented as follows:
3-allyl-2-hydroxybenzaldehyde+hydrazine derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is unique due to the presence of the allyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-7-13-8-6-9-14(16(13)22)12-19-21-18(24)17(23)20-15-10-4-3-5-11-15/h2-6,8-12,22H,1,7H2,(H,20,23)(H,21,24)/b19-12+ |
Clé InChI |
GDZXOPNMNJRXNC-XDHOZWIPSA-N |
SMILES isomérique |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)O |
SMILES canonique |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)
![{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)


![13-(difluoromethyl)-4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899783.png)
![2-Amino-1-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899789.png)
![3-amino-N-(2,3-dichlorophenyl)-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10899802.png)

![5-(difluoromethyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899815.png)
![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10899816.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B10899817.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10899827.png)
